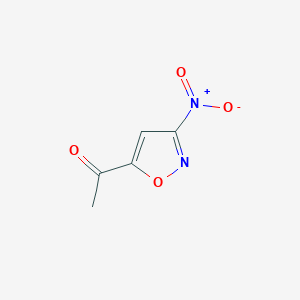
(S)-3,6-Dihydro-2H-pyran-3-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-3,6-Dihydro-2H-pyran-3-OL is an organic compound that belongs to the class of heterocyclic compounds known as pyrans. Pyrans are six-membered rings containing one oxygen atom and five carbon atoms. The this compound compound is characterized by its specific stereochemistry, denoted by the (S) configuration, which indicates the spatial arrangement of atoms around the chiral center.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3,6-Dihydro-2H-pyran-3-OL can be achieved through various synthetic routes. One common method involves the reduction of 3,6-dihydro-2H-pyran-3-one using a chiral catalyst to ensure the formation of the (S)-enantiomer. The reaction typically requires mild conditions and can be carried out at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale catalytic hydrogenation processes. These processes utilize high-pressure hydrogen gas and a suitable catalyst to achieve the reduction of the corresponding pyranone. The choice of catalyst and reaction conditions can significantly impact the yield and enantiomeric purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-3,6-Dihydro-2H-pyran-3-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding pyranone.
Reduction: Further reduction can lead to the formation of tetrahydropyran derivatives.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Raney nickel.
Substitution: Nucleophiles such as halides, amines, and thiols can be used under basic conditions.
Major Products Formed
Oxidation: 3,6-Dihydro-2H-pyran-3-one.
Reduction: Tetrahydropyran derivatives.
Substitution: Various substituted pyran derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(S)-3,6-Dihydro-2H-pyran-3-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Wirkmechanismus
The mechanism of action of (S)-3,6-Dihydro-2H-pyran-3-OL involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,6-Dihydro-2H-pyran-3-one: The oxidized form of (S)-3,6-Dihydro-2H-pyran-3-OL.
Tetrahydropyran: The fully reduced form of the pyran ring.
2H-Pyran: The parent compound without the hydroxyl group.
Uniqueness
This compound is unique due to its specific stereochemistry, which can impart distinct biological and chemical properties. The presence of the hydroxyl group also allows for further functionalization and derivatization, making it a versatile intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C5H8O2 |
|---|---|
Molekulargewicht |
100.12 g/mol |
IUPAC-Name |
(3S)-3,6-dihydro-2H-pyran-3-ol |
InChI |
InChI=1S/C5H8O2/c6-5-2-1-3-7-4-5/h1-2,5-6H,3-4H2/t5-/m0/s1 |
InChI-Schlüssel |
IHVWAXHWELFEAT-YFKPBYRVSA-N |
Isomerische SMILES |
C1C=C[C@@H](CO1)O |
Kanonische SMILES |
C1C=CC(CO1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


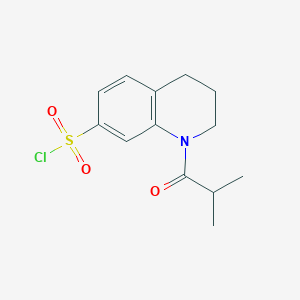
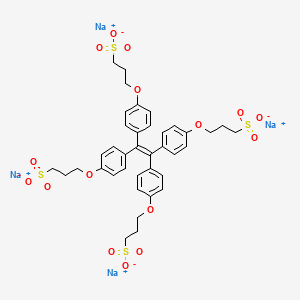



![Methyl 2-methyl-1-oxaspiro[2.7]decane-2-carboxylate](/img/structure/B13150994.png)
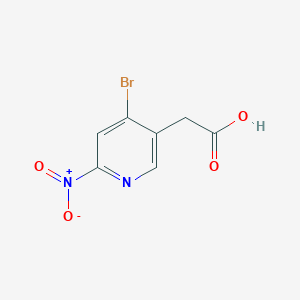
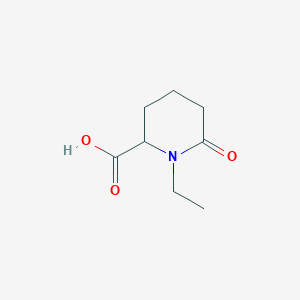
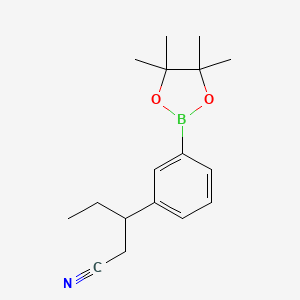
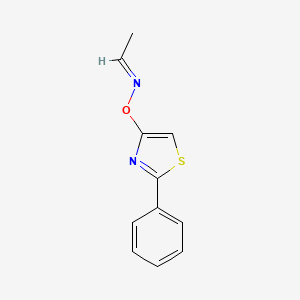
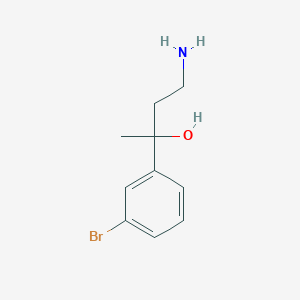
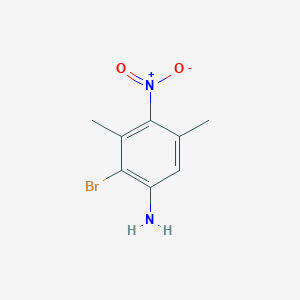
![diazanium;[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]phosphoryl] phosphate](/img/structure/B13151051.png)
